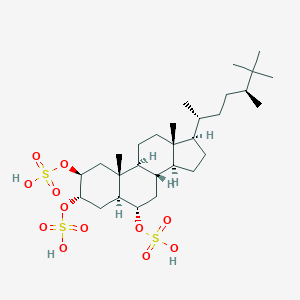

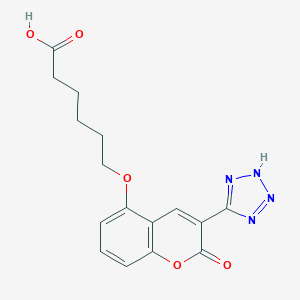

2-叔丁氧羰基氨基-3-萘-1-基丙酸

描述

Synthesis Analysis

The synthesis of related naphthalene derivatives and compounds involves catalytic processes and chemical reactions that yield specific configurations and enantiomers. For instance, the highly enantioselective synthesis of related compounds employs catalytic Michael addition processes, utilizing specific esters and bases under controlled conditions (Yeon-Ju Lee et al., 2005). These methods highlight the complexity and precision required in synthesizing specific naphthalene-based compounds.

Molecular Structure Analysis

The molecular structure of such compounds is critically analyzed through various spectroscopic and crystallographic techniques. For example, orthogonally protected β-amino acids and related constrained phenylalanine analogs have their stereochemistries determined by X-ray crystallographic analyses, showcasing the detailed molecular architecture and the importance of structural integrity in the compound's functionality (N. Kawahata, M. Goodman, 1999).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives, such as tert-butylation, are pivotal for modifying the chemical properties of these compounds for various applications. Research into the liquid phase tert-butylation of anthracene, naphthalene, and thianthrene using zeolites as catalysts demonstrates the reactivity and adaptability of naphthalene structures under different conditions (E. Armengol et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application and handling. The synthesis and self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, incorporating naphthalene segments, illustrate the significant role of physical properties in the self-assembly and formation of complex structures in solution (Yun-Xiang Xu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing these compounds. The tert-butylation of naphthalene using tertiary butanol over zeolite and cerium-modified catalysts highlights the influence of chemical modifications on the selectivity and efficiency of chemical reactions, showcasing the compound's versatility (Zhihua Huang et al., 2017).

科学研究应用

自组装成囊状结构

已合成一类新型线性芳胺酰寡聚物,其中包含与2-叔丁氧羰基氨基-3-萘-1-基丙酸相关的组分,表明其能够在甲醇中自组装成囊状结构。这种自组装归因于氢键和芳香相互作用促进的有序堆叠,叔丁氧羰基氨基基团在寡聚物主链的有序排列中起着关键作用。这种结构在材料科学中具有潜在应用,包括药物传递系统以及纳米尺度容器或反应器的开发(Xu et al., 2009)。

对映选择性荧光传感

该化合物还在合成用于对映选择性感测手性氨基醇的荧光配体方面找到应用。这种配体可以形成复合物,允许对氨基醇的对映构成进行敏感和选择性检测,展示了在分析化学中的潜在应用,特别是在手性分析和分离科学中(Liu et al., 2008)。

由苯-1,3,5-三羧酸苯酯阴离子诱导的折叠

研究还表明,相关寡聚物在与苯-1,3,5-三羧酸苯酯阴离子相互作用时能够在二甲基亚砜中折叠成紧凑结构。这种折叠是由分子间氢键驱动的,暗示了在响应特定刺激时可以改变构象和性质的响应材料的潜在应用(Xu et al., 2009)。

萘叔丁基化的催化

此外,与2-叔丁氧羰基氨基-3-萘-1-基丙酸相关的化合物已被研究其在催化萘的叔丁基化中的作用,这是一个在生产2,6-二叔丁基萘等材料方面具有工业相关性的反应。这个过程对于合成聚对苯二甲酸乙二醇酯(PEN)至关重要,这是塑料工业中具有众多应用的材料(Huang et al., 2019)。

选择性维甲酸代谢阻断

此外,已设计衍生物作为CYP26的有效和选择性抑制剂,作为维甲酸代谢阻断剂(RAMBAs)。这种应用在医学研究中具有重要意义,特别是在研究维甲酸在细胞过程中的作用和潜在治疗干预方面(Mulvihill et al., 2006)。

安全和危害

Specific safety and hazard information for “2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid” is not available in the resources I found. However, as with all chemicals, it should be handled with appropriate safety measures.

未来方向

As “2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid” is used for scientific research or drug certification1, future directions may include its use in the development of new drugs or therapeutic strategies. However, specific future directions are not available in the resources I found.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, you may want to consult scientific literature or contact experts in the field.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390773 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid | |

CAS RN |

104882-22-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)

![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)